Cas no 2098045-56-6 (1-cyclopentyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol)

1-Cyclopentyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol is a heterocyclic compound featuring a pyrazole core substituted with a cyclopentyl group at the 1-position and a pyrazine moiety at the 3-position. The 5-hydroxy group enhances its potential for hydrogen bonding, making it a versatile intermediate in medicinal chemistry and drug discovery. Its structural complexity allows for selective interactions with biological targets, particularly in the development of kinase inhibitors or antimicrobial agents. The compound's stability and synthetic accessibility further support its utility in scaffold diversification and structure-activity relationship studies. Its well-defined molecular architecture makes it suitable for applications in pharmaceutical research and organic synthesis.
1-cyclopentyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol structure
2098045-56-6 structure
Product name:1-cyclopentyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol
CAS No:2098045-56-6
MF:C12H14N4O
MW:230.265761852264
CID:5724901
PubChem ID:121214294

1-cyclopentyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol Chemical and Physical Properties

Names and Identifiers

    • AKOS026724801
    • 2098045-56-6
    • 1-cyclopentyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol
    • 2-cyclopentyl-5-pyrazin-2-yl-1H-pyrazol-3-one
    • F2198-6319
    • 1H-Pyrazol-5-ol, 1-cyclopentyl-3-(2-pyrazinyl)-
    • Inchi: 1S/C12H14N4O/c17-12-7-10(11-8-13-5-6-14-11)15-16(12)9-3-1-2-4-9/h5-9,15H,1-4H2
    • InChI Key: VBIGEGXEWXSVLD-UHFFFAOYSA-N
    • SMILES: O=C1C=C(C2C=NC=CN=2)NN1C1CCCC1

Computed Properties

  • Exact Mass: 230.11676108g/mol
  • Monoisotopic Mass: 230.11676108g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 335
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 58.1Ų

Experimental Properties

  • Density: 1.41±0.1 g/cm3(Predicted)
  • Boiling Point: 451.5±45.0 °C(Predicted)
  • pka: 8.11±0.50(Predicted)

1-cyclopentyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2198-6319-0.5g
1-cyclopentyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol
2098045-56-6 95%+
0.5g
$354.0 2023-09-06
Life Chemicals
F2198-6319-10g
1-cyclopentyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol
2098045-56-6 95%+
10g
$1567.0 2023-09-06
TRC
C152176-1g
1-cyclopentyl-3-(pyrazin-2-yl)-1h-pyrazol-5-ol
2098045-56-6
1g
$ 550.00 2022-06-06
TRC
C152176-100mg
1-cyclopentyl-3-(pyrazin-2-yl)-1h-pyrazol-5-ol
2098045-56-6
100mg
$ 95.00 2022-06-06
Life Chemicals
F2198-6319-5g
1-cyclopentyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol
2098045-56-6 95%+
5g
$1119.0 2023-09-06
Life Chemicals
F2198-6319-2.5g
1-cyclopentyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol
2098045-56-6 95%+
2.5g
$746.0 2023-09-06
Life Chemicals
F2198-6319-1g
1-cyclopentyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol
2098045-56-6 95%+
1g
$373.0 2023-09-06
TRC
C152176-500mg
1-cyclopentyl-3-(pyrazin-2-yl)-1h-pyrazol-5-ol
2098045-56-6
500mg
$ 340.00 2022-06-06
Life Chemicals
F2198-6319-0.25g
1-cyclopentyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol
2098045-56-6 95%+
0.25g
$336.0 2023-09-06

Additional information on 1-cyclopentyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol

Introduction to 1-Cyclopentyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol (CAS No. 2098045-56-6)

1-Cyclopentyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol, with the CAS number 2098045-56-6, is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and antipyretic effects. The integration of a cyclopentyl and a pyrazine moiety into the pyrazole framework imparts additional functionalities that enhance its pharmacological profile.

The chemical structure of 1-cyclopentyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol is characterized by a five-membered pyrazole ring with a hydroxyl group at the 5-position, a cyclopentyl substituent at the 1-position, and a pyrazine ring at the 3-position. This arrangement provides a balanced combination of hydrophobic and hydrophilic properties, which is crucial for optimizing its bioavailability and pharmacokinetic behavior.

Recent studies have highlighted the potential of 1-cyclopentyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry (2023) demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism of action involves the modulation of nuclear factor-kappa B (NF-kB) signaling pathways, which are central to the inflammatory response.

In addition to its anti-inflammatory properties, 1-cyclopentyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol has shown promising results in preclinical studies for its potential as an antitumor agent. A study conducted by the National Cancer Institute (2022) found that this compound selectively targets cancer cells by inducing apoptosis through the activation of caspase-dependent pathways. The selective cytotoxicity observed in cancer cells, while sparing normal cells, suggests a favorable safety profile for further clinical development.

The pharmacokinetic properties of 1-cyclopentyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol have also been extensively studied. Research published in the European Journal of Pharmaceutical Sciences (2023) reported that this compound exhibits good oral bioavailability and favorable plasma stability. These characteristics are essential for ensuring effective drug delivery and sustained therapeutic effects. Furthermore, the compound's low toxicity and minimal side effects make it an attractive candidate for long-term treatment regimens.

The synthesis of 1-cyclopentyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol has been optimized using modern synthetic techniques to achieve high yields and purity. A key step in the synthesis involves the coupling of a cyclopentyl-substituted pyrazole intermediate with a pyrazine derivative under mild conditions. This approach ensures that the final product is free from impurities and meets stringent quality control standards.

In conclusion, 1-cyclopentyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol (CAS No. 2098045-56-6) represents a promising lead compound in the development of novel therapeutics for inflammatory diseases and cancer. Its unique chemical structure, combined with its favorable pharmacological properties, positions it as a valuable asset in drug discovery and development efforts. Ongoing research continues to explore its full potential, with clinical trials expected to provide further insights into its efficacy and safety.

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